molecular formula C21H18N2O5 B11451249 Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate

Cat. No.: B11451249
M. Wt: 378.4 g/mol
InChI Key: GGHPUMXBDYTGJS-CSKARUKUSA-N
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Description

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate is a complex organic compound that features a benzodioxole moiety, an indole core, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Claisen-Schmidt condensation reaction, where piperonal (3,4-methylenedioxybenzaldehyde) reacts with an appropriate ketone in the presence of a base such as potassium hydroxide.

    Formation of the Enamido Linkage: The enamido linkage can be formed through a condensation reaction between the benzodioxole derivative and the indole core, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-cancer, anti-inflammatory, or anti-microbial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways, providing insights into biological processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the indole core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-1H-indole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound shares the benzodioxole moiety but lacks the indole core and enamido linkage, resulting in different chemical properties and biological activities.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound also contains the benzodioxole group but has a different core structure and functional groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the benzodioxole, indole, and enamido functionalities, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+

InChI Key

GGHPUMXBDYTGJS-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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